4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine
Description
The compound 4-(2H-1,3-Benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine features a pyrazole core substituted with a benzodioxole group at position 4 and a 5-chlorothiophene at position 2.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-11-4-3-10(21-11)13-12(14(16)18-17-13)7-1-2-8-9(5-7)20-6-19-8/h1-5H,6H2,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRTQLVSHNSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Chlorothiophene Ring: The chlorothiophene ring can be synthesized from thiophene through chlorination reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the benzodioxole, chlorothiophene, and pyrazole intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could occur at the pyrazole ring.
Substitution: The chlorothiophene ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted derivatives of the chlorothiophene ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used as a probe to study biological pathways involving benzodioxole and pyrazole derivatives.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring could interact with aromatic residues in proteins, while the pyrazole ring might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrazole Ring
Key Structural Variations
Key Observations :
- Heteroaryl vs. Aryl Substitutions : Thiophene (target compound) vs. thiazole () alters electronic properties and steric bulk. Thiazole-containing analogs show kinase inhibition, suggesting the target compound may have similar applications .
- Benzodioxole Role : Present in multiple analogs (Evidences 6, 11, 18), this group contributes to π-π stacking and metabolic stability, a feature likely shared by the target compound .
Physicochemical and Structural Properties
Key Insights :
- The target compound’s higher molecular weight and chlorine atom may increase lipophilicity compared to benzodioxole-methylphenyl analogs, affecting membrane permeability.
- Hydrogen-bonding networks (N–H and benzodioxole O) are conserved across analogs, suggesting shared crystallinity challenges and solubility profiles .
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of pyrazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The specific interactions of This compound may lead to modulation of signaling pathways relevant to its therapeutic effects. For instance, studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to This compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibiotics .
Neuroprotective Effects
Some studies have indicated that pyrazole derivatives may have neuroprotective effects. The ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Tanitame et al. (2004) | Identified broad biological activities including anti-cancer and anti-inflammatory effects in pyrazole derivatives. |
| Shen et al. (2011) | Demonstrated the potential neuroprotective effects of similar compounds in animal models. |
| Deng et al. (2012) | Reported on the antimicrobial efficacy against specific bacterial strains, suggesting further exploration for clinical applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
